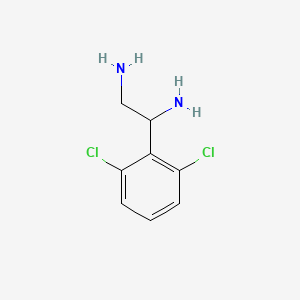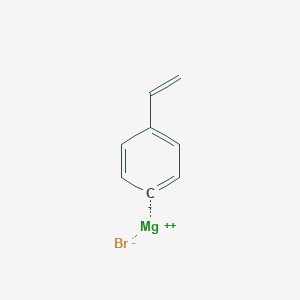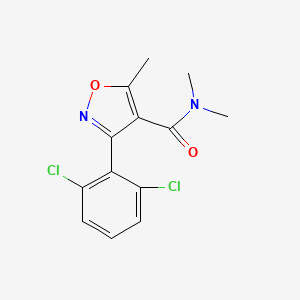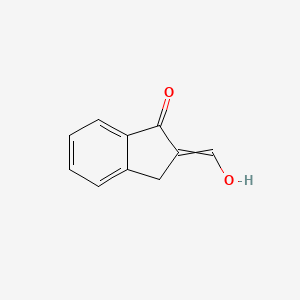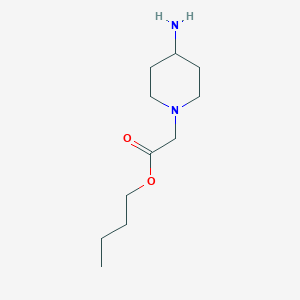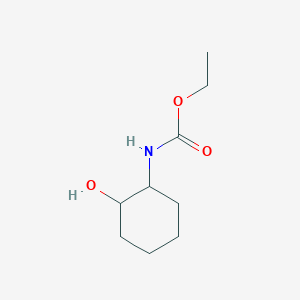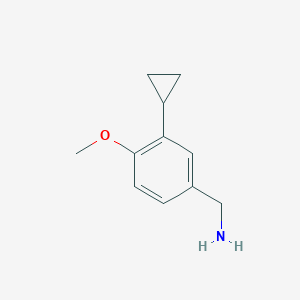
(3-Cyclopropyl-4-methoxyphenyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Cyclopropyl-4-methoxyphenyl)methanamine is an organic compound with the molecular formula C11H15NO It is characterized by a cyclopropyl group attached to a methoxyphenyl ring, which is further connected to a methanamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3-Cyclopropyl-4-methoxyphenyl)methanamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-cyclopropyl-4-methoxybenzaldehyde.
Reductive Amination: The key step involves the reductive amination of 3-cyclopropyl-4-methoxybenzaldehyde with ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride or hydrogen gas with a suitable catalyst.
Purification: The final product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions: (3-Cyclopropyl-4-methoxyphenyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nucleophiles can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropylmethoxybenzaldehyde, while reduction can produce various amine derivatives.
Aplicaciones Científicas De Investigación
(3-Cyclopropyl-4-methoxyphenyl)methanamine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound may be studied for its potential biological activities, including its interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.
Industry: It can be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
Mecanismo De Acción
The mechanism of action of (3-Cyclopropyl-4-methoxyphenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved would depend on the specific context of its application.
Comparación Con Compuestos Similares
- 1-(3-Cyclopropyl-4-methylphenyl)methanamine
- 1-(3-Cyclopropyl-4-fluorophenyl)methanamine
- 1-(3-Cyclopropyl-4-chlorophenyl)methanamine
Comparison: (3-Cyclopropyl-4-methoxyphenyl)methanamine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. Compared to its analogs with different substituents (e.g., methyl, fluoro, chloro), the methoxy group may enhance its solubility and alter its interaction with molecular targets, potentially leading to distinct properties and applications.
Propiedades
Número CAS |
1112851-35-0 |
|---|---|
Fórmula molecular |
C11H15NO |
Peso molecular |
177.24 g/mol |
Nombre IUPAC |
(3-cyclopropyl-4-methoxyphenyl)methanamine |
InChI |
InChI=1S/C11H15NO/c1-13-11-5-2-8(7-12)6-10(11)9-3-4-9/h2,5-6,9H,3-4,7,12H2,1H3 |
Clave InChI |
UWIKASUAPYGFDW-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)CN)C2CC2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

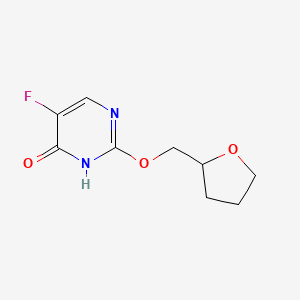
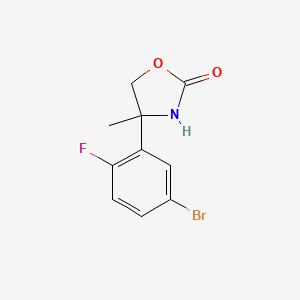
![Methyl 6-bromo-2-phenylimidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B8694675.png)

![2-Benzyl-2-azaspiro[4.5]decan-8-one](/img/structure/B8694695.png)
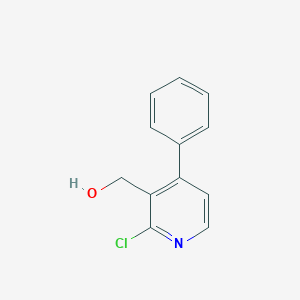
![8-Bromothiopyrano[3,2-b]indol-4(5H)-one](/img/structure/B8694712.png)
![6-Oxabicyclo[3.2.1]oct-3-en-7-one](/img/structure/B8694726.png)
